6-(Bromomethyl)benzo[d]isothiazole
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Overview
Description
6-(Bromomethyl)benzo[d]isothiazole is a heterocyclic compound featuring a benzene ring fused to an isothiazole ring, with a bromomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)benzo[d]isothiazole typically involves the bromination of benzo[d]isothiazole derivatives. One common method includes the reaction of benzo[d]isothiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This method ensures the selective bromination at the methyl position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)benzo[d]isothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized products.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.
Major Products: The major products formed from these reactions include azido, thiol, and amine derivatives, as well as various oxidized and reduced forms of the original compound .
Scientific Research Applications
6-(Bromomethyl)benzo[d]isothiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential antiviral, antibacterial, and anticancer agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling and substitution reactions.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 6-(Bromomethyl)benzo[d]isothiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions . The presence of the bromomethyl group allows for selective binding and modification of target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Benzo[d]isothiazole: Lacks the bromomethyl group but shares the core structure.
6-(Chloromethyl)benzo[d]isothiazole: Similar structure with a chloromethyl group instead of bromomethyl.
6-(Methyl)benzo[d]isothiazole: Contains a methyl group instead of bromomethyl.
Uniqueness: 6-(Bromomethyl)benzo[d]isothiazole is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .
Properties
Molecular Formula |
C8H6BrNS |
---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
6-(bromomethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2 |
InChI Key |
WHOFSMXZNNXVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)SN=C2 |
Origin of Product |
United States |
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